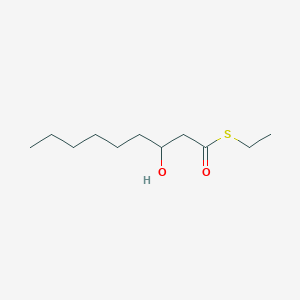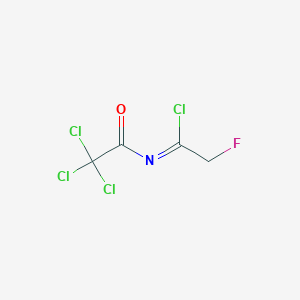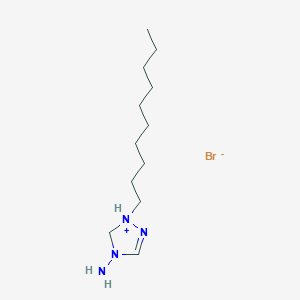
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a chemical compound belonging to the class of triazolium salts It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the reaction of a decylamine with a triazole derivative under specific conditions. One common method involves the use of decylamine and 4-amino-1,2,4-triazole in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
科学的研究の応用
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as surfactants and catalysts.
作用機序
The mechanism of action of 4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Amino-1-dodecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium: Similar structure with a longer alkyl chain.
4-Amino-3-isopropyl-1,2,4-triazoline-5-one: Contains a triazole ring with different substituents.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole-5-ylidene: Another triazole derivative with different functional groups.
Uniqueness
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is unique due to its specific alkyl chain length and the presence of the bromide ion. These features can influence its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
188589-39-1 |
|---|---|
分子式 |
C12H27BrN4 |
分子量 |
307.27 g/mol |
IUPAC名 |
1-decyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;bromide |
InChI |
InChI=1S/C12H26N4.BrH/c1-2-3-4-5-6-7-8-9-10-16-12-15(13)11-14-16;/h11H,2-10,12-13H2,1H3;1H |
InChIキー |
HRVSWRLRPMXOMK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC[NH+]1CN(C=N1)N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



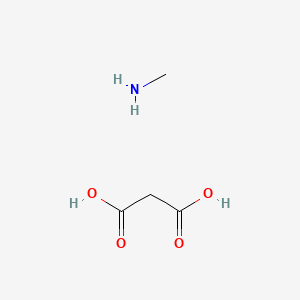
![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)
![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)

![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)

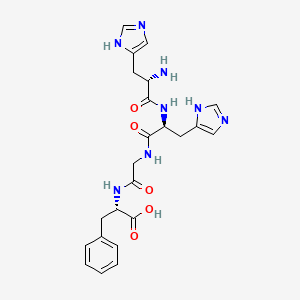
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
